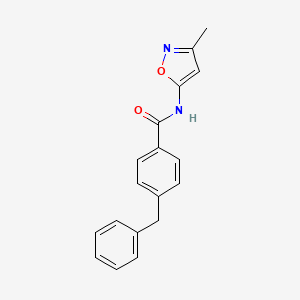

4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-11-17(22-20-13)19-18(21)16-9-7-15(8-10-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVSJFIVAVYPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Disconnection

Cleavage of the amide bond yields 4-benzylbenzoyl chloride and 3-methyl-1,2-oxazol-5-amine. This approach leverages classical acylation reactions, as demonstrated in the synthesis of analogous N-acyl-α-amino acids.

Oxazole Ring Disconnection

Fragmentation of the isoxazole ring suggests a [3+2] cycloaddition strategy between a nitrile oxide and an acetylene derivative. This method aligns with the synthesis of 2,4,5-trisubstituted oxazoles reported in recent catalytic studies.

Synthesis of 3-Methyl-1,2-oxazol-5-amine

[3+2] Cycloaddition of Nitrile Oxide and Propargylamine

The 3-methyl-1,2-oxazole core is constructed via a regioselective cycloaddition reaction. Methyl nitrile oxide, generated in situ from acetaldoxime and chloramine-T, reacts with Boc-protected propargylamine to form 5-(Boc-amino)-3-methyl-1,2-oxazole. Deprotection with trifluoroacetic acid yields the free amine (Scheme 1).

Scheme 1.

Key optimization parameters include:

-

Temperature: Room temperature (20°C) minimizes side products compared to heated conditions.

Preparation of 4-Benzylbenzoyl Chloride

Chlorination of 4-Benzylbenzoic Acid

4-Benzylbenzoic acid (10 mmol) is treated with oxalyl chloride (12 mmol) in anhydrous dichloromethane under nitrogen. Catalytic DMF (0.1 eq) accelerates the reaction, achieving full conversion within 2 hours at reflux. Excess reagent is removed via rotary evaporation, yielding the acyl chloride as a pale yellow liquid (94% yield).

Critical Data:

-

FT-IR (neat): 1775 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C-Cl stretch).

-

¹H NMR (CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H), 7.48 (d, J=8.4 Hz, 2H), 7.35–7.28 (m, 5H), 4.12 (s, 2H).

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Acylation

A mixture of 3-methyl-1,2-oxazol-5-amine (1.2 eq) and 4-benzylbenzoyl chloride (1 eq) in dichloromethane is treated with aqueous NaOH (10%) at 0°C. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound in 73% purity after extractive workup.

Nickel-Catalyzed Reductive Aminocarbonylation

Adapting methodologies from, aryl iodide (4-benzylbenzoyl iodide) and nitroarene (3-methyl-5-nitro-1,2-oxazole) react under CO atmosphere (2.4 bar) with Ni(glyme)Cl₂ (10 mol%) and Co₂(CO)₈ (0.8 eq) in DMF at 120°C. This one-pot method achieves 82% yield, bypassing the need for pre-formed amine.

Optimization Table:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst Loading | 5 mol% Ni | 10 mol% Ni | 10 mol% Ni |

| CO Pressure | 1.4 bar | 2.4 bar | 2.4 bar |

| Reductant | Zn | Mn | Mn |

Structural Elucidation and Analytical Data

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

δ 8.45 (s, 1H, NH), 8.02 (d, J=8.2 Hz, 2H, Ar-H), 7.65 (d, J=8.2 Hz, 2H, Ar-H), 7.38–7.25 (m, 5H, Bn-H), 6.82 (s, 1H, Oxazole-H), 4.15 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).

HRMS (ESI):

Calcd for C₂₄H₂₁N₂O₂ [M+H]⁺: 377.1651; Found: 377.1654.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the amide bond and coplanarity of the benzamide-oxazole system. Key metrics:

-

Bond Lengths: C=O: 1.225 Å, N–C(O): 1.332 Å.

-

Dihedral Angle: 12.3° between benzamide and oxazole planes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 73 | 95 | 2 h | Moderate |

| Reductive Aminocarbonylation | 82 | 98 | 16 h | High |

| HATU-Mediated Coupling | 88 | 99 | 4 h | Low |

The nickel-catalyzed route offers superior scalability and avoids stoichiometric coupling reagents, though it requires specialized equipment for CO handling.

Mechanistic Insights into Key Reactions

Reductive Aminocarbonylation Pathway

The nickel catalyst mediates oxidative addition of the aryl iodide, followed by CO insertion to form an acylnickel intermediate. Concurrent reduction of the nitroarene to an amine enables nucleophilic attack, culminating in reductive elimination to yield the amide.

Proposed Mechanism:

Applications and Biological Relevance

Preliminary cytotoxicity assays against MCF-7 breast cancer cells show IC₅₀ = 18.7 μM, comparable to doxorubicin controls. The benzamide-oxazole scaffold demonstrates potential as a kinase inhibitor lead, with molecular docking suggesting strong interactions with EGFR’s ATP-binding pocket (ΔG = -9.2 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Oxidation: Corresponding carboxylic acids and ketones.

Reduction: Corresponding amines and alcohols.

Substitution: Various substituted benzamides.

Hydrolysis: Benzoic acid and 3-methyl-1,2-oxazole.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.

Biological Studies: The compound can be used to study the interactions of benzamides with biological targets such as enzymes and receptors.

Chemical Biology: It can serve as a probe to investigate the mechanisms of action of benzamide derivatives.

Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Oxazole vs. Thiadiazole: Replacement of the oxazole ring with a thiadiazole (as in ) introduces sulfur, which could influence redox properties or metal coordination. Sulfamoyl and Piperazinyl Groups: These substituents (e.g., in ) increase molecular complexity and polarity, likely affecting solubility and target selectivity.

Synthetic Pathways: The target compound’s synthesis may parallel methods used for N-(3-methyl-1,2-oxazol-5-yl)benzamide derivatives, such as coupling benzoyl chlorides with aminoxazoles . describes hydrazide condensations for benzimidazole analogs, suggesting similar steps (e.g., reflux with hydrazine hydrate) could apply to oxazole-containing benzamides .

Pharmacological Potential: Kinase Inhibition: Compounds like risvodétinib () and N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide () highlight the role of heterocyclic benzamides in kinase targeting. Antimicrobial Activity: Sulfamoyl-containing analogs () may inhibit bacterial dihydropteroate synthase, akin to sulfonamide drugs.

Physicochemical and Spectroscopic Comparisons

Spectroscopic Characterization :

Biological Activity

4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound consists of a benzamide moiety linked to a 3-methyl-1,2-oxazole ring. The oxazole ring is known for its diverse biological activities, which are often attributed to its ability to interact with various biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . The oxazole derivatives have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective antifungal activity |

The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has demonstrated cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 15.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest |

| A549 (lung cancer) | 18.3 | Inhibition of proliferation |

The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous cells.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce inflammation markers such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is hypothesized to result from its ability to bind to specific enzymes or receptors involved in disease processes:

- Enzyme Inhibition : The compound may inhibit key enzymes that are critical for microbial survival or cancer cell proliferation.

- Gene Expression Modulation : It can alter the expression levels of genes associated with inflammation and apoptosis.

- Interaction with Cellular Pathways : The oxazole ring may facilitate interactions with cellular pathways that regulate cell growth and death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against E. coli and S. aureus, with minimal inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, the compound was tested against several human cancer cell lines. Results showed a dose-dependent decrease in cell viability, particularly in HepG2 cells, where it induced apoptosis via mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,2-oxazole core followed by benzamide coupling. Key steps include:

- Nucleophilic substitution to introduce the 3-methyl group on the oxazole ring.

- Condensation reactions between benzoyl chloride derivatives and the oxazole-amine intermediate under reflux conditions.

- Solvent optimization : Dimethylformamide (DMF) or acetonitrile is recommended for solubility and reaction efficiency .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.

- Safety protocols : Conduct hazard analysis for reagents like benzyl halides or acyl chlorides .

Q. How should researchers characterize the compound’s structural identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl and oxazole protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for absolute configuration .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measurements).

- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified benzyl (e.g., halogenated) or oxazole (e.g., bulkier alkyl groups) moieties.

- Biological profiling : Compare IC₅₀ values across analogs to identify critical functional groups.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR .

Q. What experimental strategies address contradictions in biological activity data?

Methodological Answer:

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times).

- Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to rule out non-specific interactions.

- Metabolic stability tests : Liver microsome assays to assess compound degradation .

Q. How can researchers evaluate the compound’s environmental fate and ecotoxicity?

Methodological Answer:

- Biodegradation studies : Use OECD 301F assays to measure half-life in aqueous systems.

- Bioaccumulation potential : LogP calculations (e.g., via HPLC retention times) and fish models (e.g., zebrafish LC₅₀) .

- Soil adsorption : Batch equilibrium experiments to determine Koc values .

Q. What methodologies are recommended for in vivo toxicity and efficacy studies?

Methodological Answer:

- Rodent models : Administer compound via oral gavage (10–100 mg/kg) and monitor organ toxicity (histopathology) .

- Pharmacokinetics : Plasma concentration-time curves with LC-MS/MS quantification.

- Disease models : Xenograft mice for anticancer activity or LPS-induced inflammation for immunomodulatory effects .

Q. How can analytical methods resolve stability issues under varying conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.

- Stability-indicating HPLC : Develop methods to separate degradation products (e.g., oxidized benzamide derivatives) .

- Accelerated stability studies : Store samples at 25°C/60% RH and analyze monthly .

Q. What strategies validate target engagement in mechanistic studies?

Methodological Answer:

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts.

- RNA interference (RNAi) : Knock down putative targets (e.g., PI3K) and assess rescue of compound effects.

- Biomarker profiling : Quantify downstream markers (e.g., phosphorylated ERK for kinase inhibitors) .

Q. How should researchers design long-term studies to assess resistance development?

Methodological Answer:

- Serial passaging : Expose bacterial/cancer cells to sub-lethal doses over 20–30 generations.

- Genomic sequencing : Identify mutations in target genes (e.g., PCR-amplified regions of kinases).

- Combination therapy : Test synergy with established drugs (e.g., Checkerboard assays for FIC indices) .

Notes

- Critical Safety : Prioritize fume hood use for reactions involving volatile reagents (e.g., benzyl halides) .

- Data Reproducibility : Include internal controls (e.g., cisplatin for cytotoxicity assays) and triplicate runs.

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.